Methyl 3-methyl-3-propyloxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-propyloxirane-2-carboxylate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-methyl-3-propyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-propyl-2-oxirane with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity through the use of advanced catalytic systems and reaction monitoring techniques .
Chemical Reactions Analysis
Methyl 3-methyl-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 3-methyl-3-propyloxirane-2-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-propyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring and ester group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Methyl 3-methyl-3-propyloxirane-2-carboxylate can be compared with similar compounds such as:
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to differences in reactivity and applications.
3-Methyl-GABA: Although structurally different, this compound shares some functional similarities in terms of its biological activity and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-methyl-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-5-8(2)6(11-8)7(9)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
AYUUZZLQGQZXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)C(=O)OC)C |
Origin of Product |
United States |
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